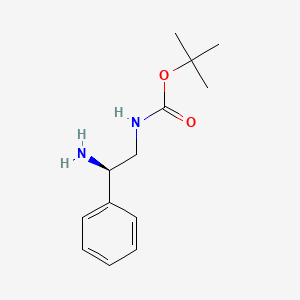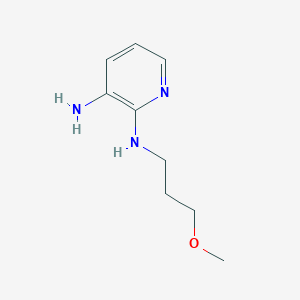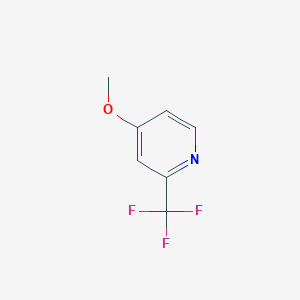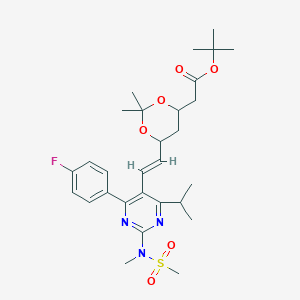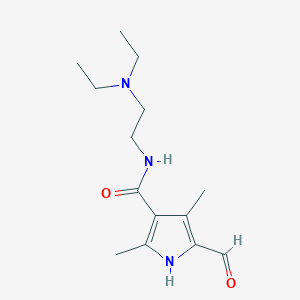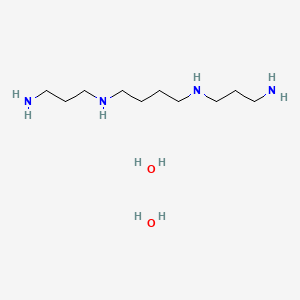
Spermine dihydrate
Descripción general
Descripción
Spermine is a biogenic polyamine that is ubiquitous in living organisms, ranging from animals and plants to fungi and certain bacteria . It plays a crucial role in cellular processes, including DNA stabilization and protection against oxidative damage . Spermine is synthesized by spermine synthase, an aminopropyltransferase that transfers the aminopropyl moiety from decarboxylated S-adenosylmethionine to spermidine .
Synthesis Analysis
The synthesis of spermine involves the enzyme spermine synthase, which has been structurally characterized to reveal its dimeric nature and the presence of three distinct domains within each monomer . The active site is located in the C-terminal domain, and the enzyme's activity is dependent on dimerization, which is mediated by interactions between the N-terminal domains . Solid-phase chemistry has also been utilized to synthesize symmetrical spermine conjugates, demonstrating the versatility of spermine in chemical synthesis .
Molecular Structure Analysis
The molecular structure of spermine has been elucidated through crystallography. Spermine tetrahydrochloride crystals revealed that the spermine molecule is not planar, with certain carbon-nitrogen bonds adopting gauche conformations . The structure of spermine phosphate hexahydrate from neutron diffraction data at 125 K showed that the spermine cation can be described as a single rigid segment, with substantial libration around its long axis .
Chemical Reactions Analysis
Spermine participates in various biochemical reactions. It has been found to inhibit carbonic anhydrases by anchoring to the zinc-coordinated water molecule, which is a novel mechanism of enzyme inhibition . Additionally, spermine is involved in the first step of deoxyhypusine synthesis, where it is cleaved to provide the 4-aminobutyl moiety for the modification of a lysine residue in eukaryotic translation initiation factor 4D .
Physical and Chemical Properties Analysis
Spermine's physical properties, such as its ability to form stable hydrogen bonds with chloride ions, have been observed in its crystal structures . Its chemical properties include the ability to quench singlet molecular oxygen, thereby protecting DNA from oxidative damage . The binding of spermine to tRNA has been shown to stabilize its conformation, suggesting a role in the biological activity of tRNA .
Aplicaciones Científicas De Investigación
Drought Stress Alleviation in Plants : Spermine has been shown to alleviate drought stress in plants. A study on white clover varieties found that spermine effectively reduced the negative effects of drought stress by influencing carbohydrate metabolism and dehydrins synthesis (Zhou Li et al., 2015). Similarly, in Arabidopsis, spermine was found to play a protective role against drought stress (K. Yamaguchi et al., 2007).
Carbonic Anhydrase Inhibition : Research indicates that spermine and similar polyamines can inhibit carbonic anhydrases, enzymes crucial in various physiological processes. This inhibition mechanism involves spermine anchoring to the zinc-coordinated water molecule within the enzyme (F. Carta et al., 2010).
Enhancing Embryonic Development : Spermine has been found to improve the early embryonic development of porcine oocytes after parthenogenetic activation and somatic cell nuclear transfer. This improvement is attributed to spermine’s role in protecting against reactive oxygen species and regulating gene expression (J. Jin et al., 2016).
Effects on Lipid Profile and HDL Functionality : In a study using a diabetic rat model, spermine was found to influence the lipid profile and high-density lipoprotein (HDL) functionality, suggesting its potential in managing diabetes complications (A. Jafarnejad et al., 2008).
- -phase protein, fetuin, and highlights spermine's importance in immune response modulation (M. Zhang et al., 2000).
Antioxidant Capacity Enhancement in Mammalian Organs : Spermine has been shown to enhance the antioxidant capacity in the liver and spleen of rats under oxidative stress, indicating its potential role in mitigating oxidative damage in mammalian tissues (Xianjian Wu et al., 2016).
Dehydration Tolerance in Citrus Plants : In a study on citrus in vitro plants, spermine pretreatment was found to confer dehydration tolerance by modulating antioxidative capacity and stomatal response, suggesting its application in agricultural stress management (Jieping Shi et al., 2010).
Impact on Intestinal Growth and Antioxidant Capacity : Spermine administration in suckling rats influenced the morphology, digestive enzyme activities, and antioxidant status of the jejunum, indicating its significance in gastrointestinal development and function (W. Cao et al., 2015).
Reduction of Reactive Oxygen Species in Canine Sperm Cryopreservation : Spermine was found to reduce reactive oxygen species levels and decrease cryocapacitation in canine sperm, suggesting its application in improving the efficacy of sperm cryopreservation techniques (Eri Setyawan et al., 2016).
Mitochondrial Calcium Transport Regulation : Spermine has been reported to affect mitochondrial Ca2+ transport, particularly influencing the activities of Ca2+-sensitive intramitochondrial dehydrogenases, which are critical for cellular energy metabolism (J. G. McCormack, 1989).
Safety And Hazards
Propiedades
IUPAC Name |
N,N'-bis(3-aminopropyl)butane-1,4-diamine;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4.2H2O/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;/h13-14H,1-12H2;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNRSMVAYLLBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CNCCCN.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610069 | |
| Record name | N~1~,N~4~-Bis(3-aminopropyl)butane-1,4-diamine--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spermine dihydrate | |
CAS RN |
403982-64-9 | |
| Record name | N~1~,N~4~-Bis(3-aminopropyl)butane-1,4-diamine--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 403982-64-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




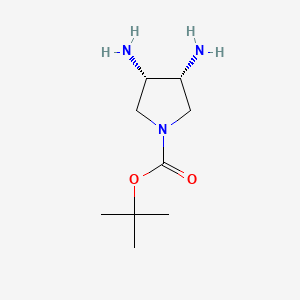


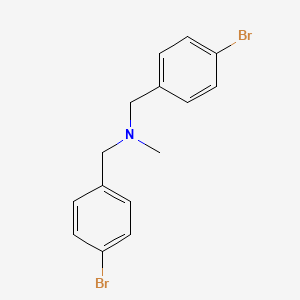


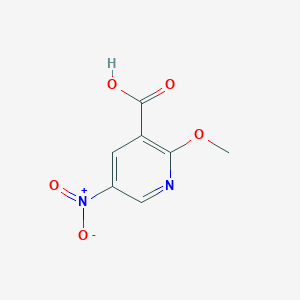
![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)
